molecular formula C3H4S3 B145673 1,3-Dithiolane-2-thione CAS No. 822-38-8

1,3-Dithiolane-2-thione

Cat. No. B145673
CAS RN: 822-38-8
M. Wt: 136.3 g/mol
InChI Key: XCWPBWWTGHQKDR-UHFFFAOYSA-N
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Description

1,3-Dithiolane-2-thione is a sulfur-containing heterocycle that has gained attention due to its potential chemotherapeutic and chemoprotective properties. It is part of the 1,2-dithiol-3-thione class, which has been shown to induce NAD(P)H:quinone reductase activity and elevate glutathione levels in murine hepatoma cells, suggesting a role in enhancing detoxification potential .

Synthesis Analysis

The synthesis of 1,3-dithiolane-2-thiones can be achieved through various methods. A bimetallic aluminum(salen) complex has been used to catalyze the reaction between epoxides and carbon disulfide, producing 1,3-dithiolane-2-thiones at higher temperatures . Additionally, novel synthetic pathways have been explored, including the transformation of β-dithiolactone into 1,2-dithiolane-3-thione .

Molecular Structure Analysis

The molecular structure of 1,3-dithiolane-2-thiones has been elucidated through X-ray crystallographic analysis. This analysis has helped correct errors in the literature concerning the synthesis of cyclic di- and trithiocarbonates . The crystal structure of a 4,5-bis(cyclohexanecarbonylthio)-1,3-dithiolane-2-thione variant has been determined, revealing a centered-symmetrical molecule that forms dimers with long intermolecular S···S interactions .

Chemical Reactions Analysis

1,3-Dithiolane-2-thiones undergo various chemical reactions, including hetero-1,3-dipolar cycloadditions, which provide a novel route to 1,3-oxazolidine- and thiazolidine-2-thiones . They can also react with acetylenedicarboxylate esters to yield spirocyclic 1,3-dithioles . Furthermore, the reaction with diiodine forms a 1:1 charge-transfer complex, indicating the thione's ability to act as a donor .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dithiolane-2-thiones are influenced by their sulfur-rich structure. They have been shown to mediate the conversion of molecular oxygen to reactive oxygen radicals in the presence of thiols, which may be relevant to their anticarcinogenic properties . Additionally, a spectrophotometric study of the complex between 1,3-dithiolane-2-thione and diiodine has provided insights into the compound's interaction with diiodine, including the determination of formation constants and extinction coefficients .

Scientific Research Applications

Gas-Phase Conversion

  • Scientific Field : Green and Sustainable Chemistry .
  • Application Summary : 1,3-Dithiolane-2-thione is used in the gas-phase reaction over molybdenum trioxide supported on pumice stone, resulting in efficient conversion into 1,3-dithiolan-2-one .
  • Methods of Application : The solid reagent is regenerated on exposure to air and thus acts as a catalyst for the overall conversion of the thione and oxygen from the air into the ketone and sulfur dioxide . The process can be carried out under either dynamic vacuum or atmospheric pressure flow conditions and using a solid reagent prepared either by physical mixing of MoO3 with the support or by solution impregnation .
  • Results : An isolated yield of up to 67% was obtained .

Synthesis of Derivatives

  • Scientific Field : Organic Chemistry .
  • Application Summary : 1,3-Dithiolane-2-thione is used in the synthesis of its derivatives .
  • Methods of Application : The reaction of 2,2-dimethylthiirane with carbon disulfide in the presence of triethylamine was accelerated under high pressure to give 4,4-dimethyl-1,3-dithiolane-2-thione .
  • Results : The reaction was nearly quantitative .

Synthesis of Cyclic Trithiocarbonates

  • Scientific Field : Organic Chemistry .
  • Application Summary : 1,3-Dithiolane-2-thiones, or cyclic trithiocarbonates, are used as building blocks in the synthesis of new antibiotics, and as versatile ligands and polymers .
  • Methods of Application : One of the most efficient methods for the synthesis of cyclic trithiocarbonates reported in literature is based on the reaction of epoxides with carbon disulfide (CS2) in the presence of a base and/or a catalyst .
  • Results : These procedures often suffer from low yields and poor selectivity .

Protection of Carbonyl Compounds

  • Scientific Field : Organic Chemistry .
  • Application Summary : 1,3-Dithiolane-2-thione is used in the protection of carbonyl compounds . A Lewis acid-surfactant-combined copper bis (dodecyl sulfate) [Cu (DS) 2] catalyst served as an efficient and reusable catalyst for the thioacetalization and transthioacetalization of carbonyl compounds and O,O-acetals in water at room temperature .
  • Methods of Application : This procedure offers high chemoselectivity, ease of operation and purification without any organic solvent, and high yields .
  • Results : The reaction was nearly quantitative .

Synthesis of Thiofluorenone

  • Scientific Field : Organic Chemistry .
  • Application Summary : 1,3-Dithiolane-2-thione is used in the synthesis of thiofluorenone .
  • Methods of Application : The most efficient method for the preparation of thiofluorenone was the thionation of fluorenone by simultaneous passing of dry hydrogen chloride and hydrogen sulfide streams through the ethanolic solution at 0–5 °C (ice bath cooling) .
  • Results : The reaction was nearly quantitative .

Commercial Applications

  • Scientific Field : Industrial Chemistry .
  • Application Summary : 1,3-Dithiolane-2-thiones, or cyclic trithiocarbonates, are of commercial importance in a wide variety of applications, for example as rubber stabilizers, ore flotation agents, and additives for lubricants and fuels .
  • Methods of Application : The specific methods of application vary depending on the industry and the specific use case .
  • Results : These compounds exhibit a remarkably high liver disorder suppressing effect, and hypocholesteremic, hypotriglyceridemic, radioprotective, and insecticidal activity .

Conformational Control

  • Scientific Field : Organic Chemistry .
  • Application Summary : 1,3-Dithiolane-2-thiones, or cyclic trithiocarbonates, can be used as a method for locking cyclic compounds in unstable conformations .
  • Methods of Application : The transformation of epoxides into trithiocarbonate is used for this purpose .
  • Results : The products obtained from the mono-substituted cyclohexene oxides demonstrated an axial position of the substituents .

Protection of Aldehydes and Ketones

  • Scientific Field : Organic Chemistry .
  • Application Summary : 1,3-Dithiolane-2-thione is used for the protection of aldehydes and ketones .
  • Methods of Application : A Lewis acid-surfactant-combined copper bis (dodecyl sulfate) [Cu (DS) 2] catalyst served as an efficient and reusable catalyst for the thioacetalization and transthioacetalization of carbonyl compounds and O,O-acetals in water at room temperature .
  • Results : This procedure offers high chemoselectivity, ease of operation and purification without any organic solvent, and high yields .

Synthesis of Cyclic Trithiocarbonates

  • Scientific Field : Organic Chemistry .
  • Application Summary : 1,3-Dithiolane-2-thiones, or cyclic trithiocarbonates, are used in the synthesis of new antibiotics, and as versatile ligands and polymers .
  • Methods of Application : One of the most efficient methods for the synthesis of cyclic trithiocarbonates reported in literature is based on the reaction of epoxides with carbon disulfide (CS2) in the presence of a base and/or a catalyst .
  • Results : These procedures often suffer from low yields and poor selectivity .

Future Directions

Future research on 1,3-Dithiolane-2-thione could focus on its potential therapeutic applications, as it has been reported to induce antioxidant genes and glutathione biosynthesis . Further studies could also explore its reactivity and potential uses in various chemical reactions .

Relevant Papers

Several papers have been published on 1,3-Dithiolane-2-thione, including studies on its synthesis , chemical reactivity , and potential therapeutic applications . These papers provide valuable insights into the properties and potential uses of 1,3-Dithiolane-2-thione.

properties

IUPAC Name

1,3-dithiolane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4S3/c4-3-5-1-2-6-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWPBWWTGHQKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061172
Record name 1,3-Dithiolane-2-thione
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Molecular Weight

136.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3-Dithiolane-2-thione

CAS RN

822-38-8
Record name 1,3-Dithiolane-2-thione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene trithiocarbonate
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Record name 1,3-Dithiolane-2-thione
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Record name 1,3-Dithiolane-2-thione
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Record name 1,3-dithiolane-2-thione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
217
Citations
Y Taguchi, K Yanagiya, I Shibuya… - Bulletin of the Chemical …, 1987 - journal.csj.jp
The reaction of 2,2-dimethylthiirane with carbon disulfide in the presence of triethylamine was accelerated under high pressure to give 4,4-dimethyl-1,3-dithiolane-2-thione nearly …
Number of citations: 32 www.journal.csj.jp
RA Aitken, TE Curzon, MJ Andrews - Frontiers in Chemistry, 2019 - frontiersin.org
Gas-phase reaction of 1,3-dithiolane-2-thione over molybdenum trioxide supported on pumice stone results in efficient conversion into 1,3-dithiolan-2-one. The solid reagent is …
Number of citations: 2 www.frontiersin.org
IA Dotsenko, Q Zhao, AH Franz, P Batoon… - …, 2014 - scholarlycommons.pacific.edu
A series of novel 1, 3-dithiolane-2-thiones, or cyclic trithiocarbonates, has been prepared by a new simple procedure: a treatment of the corresponding epoxides with the commercially …
Number of citations: 11 scholarlycommons.pacific.edu
M Barbero, I Degani, S Dughera, R Fochi… - Journal of the Chemical …, 1996 - pubs.rsc.org
1,3-Dithiolan-2-ones have been obtained by reaction of 1,3-dithiolane-2-thiones and epoxides in the presence of HBF4·Et2O. The reactions, carried out in anhydrous CH2CL2 at 0–5 C…
Number of citations: 12 pubs.rsc.org
F Bigoli, P Deplano, ML Mercuri… - … , Sulfur, and Silicon …, 1992 - Taylor & Francis
The reaction of 1,3-dithiolane-2-thione (dtt) with diiodine has been investigated by spectrophotometric methods in CHCl 3 . The formation of a 1:1 charge-transfer complex between the …
Number of citations: 19 www.tandfonline.com
F Bigoli, P Deplano, ML Mercuri… - … , Sulfur, and Silicon …, 1992 - Taylor & Francis
A study on the 1:1 complex between I 2 and 1,3-dithiole-2-thione (dtlt) in CHCl 3 solutions and in the solid state is reported. The refined formation constants (K 20 = 89 ± 1 mol −1 dm 3 ) …
Number of citations: 12 www.tandfonline.com
YL Wang, M Li, J Yao, YF Wang, JJ Zheng… - Journal of Chemical …, 2010 - Springer
A new crystal of 4,5-bis(cyclohexanecarbonylthio)-1,3-dithiolane-2-thione has been prepared at room temperature and characterized by elemental analysis, UV–Vis–NIR absorption …
Number of citations: 1 link.springer.com
W Clegg, RW Harrington, M North… - The Journal of Organic …, 2010 - ACS Publications
The combined use of the bimetallic aluminum(salen) complex [Al(salen)] 2 O and tetrabutylammonium bromide (or tributylamine) is found to catalyze the reaction between epoxides …
Number of citations: 82 pubs.acs.org
NF Haley, MW Fichtner - The Journal of Organic Chemistry, 1980 - ACS Publications
(1) Haley, NF Tetrahedron Lett. 1978, 5161. the cyclization of ß-ferf-butyl trithiocarbonates (2) to 1, 3-dithiole-2-thiones. 2 We now report a still more general synthetic route to the 1, 3-…
Number of citations: 21 pubs.acs.org
M NAGANO, K TOMITA - Chemical and Pharmaceutical Bulletin, 1972 - jstage.jst.go.jp
The mechanism of the formation of 4-benzylidene-1, 3—dithiolane-2~ thione (19) in the reaction of 4—benzy1idene-1, 3-oxathiolane—2-thione (14) With sodium ethyl Xanthate (15) …
Number of citations: 3 www.jstage.jst.go.jp

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